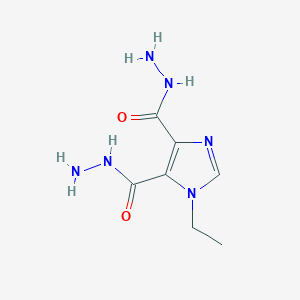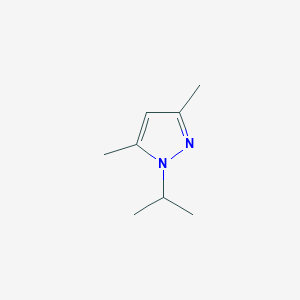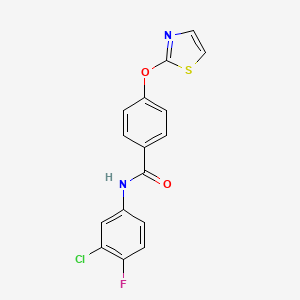
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFPP, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CFPP is not fully understood, but it is thought to involve the inhibition of various enzymes. CFPP has been found to inhibit the activity of proteases and kinases, which are involved in a variety of cellular processes. CFPP has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit enzymes involved in cell survival pathways.
Biochemical and Physiological Effects:
CFPP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases and kinases. CFPP has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit enzymes involved in cell survival pathways. CFPP has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CFPP has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. CFPP is also stable under a wide range of conditions, which makes it easy to store and transport. However, CFPP also has some limitations for use in lab experiments. It is a relatively complex molecule, which makes it difficult to synthesize in large quantities. CFPP is also relatively expensive, which may limit its use in some research studies.
Orientations Futures
There are several future directions for research on CFPP. One potential direction is to further explore its potential as an anticancer agent. CFPP has been found to induce apoptosis in cancer cells, but more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another potential direction is to explore its potential as an inhibitor of other enzymes. CFPP has been found to inhibit the activity of proteases and kinases, but more research is needed to identify other enzymes that it may be able to inhibit. Additionally, more research is needed to explore the potential applications of CFPP in other areas of scientific research, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis method for CFPP involves a series of chemical reactions. The starting material is 6-chloro-3-fluoropyridine-2-carboxylic acid, which is reacted with thionyl chloride to form 6-chloro-3-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with piperazine to form 1-(6-chloro-3-fluoropyridine-2-carbonyl)piperazine. The final step involves the reaction of 1-(6-chloro-3-fluoropyridine-2-carbonyl)piperazine with 3-nitrobenzenesulfonyl chloride to form the target compound, 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine.
Applications De Recherche Scientifique
CFPP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of research studies. CFPP has been studied as a potential inhibitor of various enzymes, including proteases and kinases. It has also been studied as a potential anticancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(6-chloro-3-fluoropyridin-2-yl)-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O5S/c17-14-5-4-13(18)15(19-14)16(23)20-6-8-21(9-7-20)28(26,27)12-3-1-2-11(10-12)22(24)25/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKXMXAQYNCNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=N2)Cl)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)



![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)

![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)

![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)
![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)
![1,2-Bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)
![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)